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Compound of Interest

Compound Name: Chlorodenafil

CAS No.: 1058653-74-9

Cat. No.: B589638 Get Quote

Introduction & Scientific Context
Chlorodenafil is a synthetic structural analogue of Sildenafil (Viagra), belonging to the

pyrazolopyrimidine class of compounds. While Sildenafil is the clinical gold standard for

phosphodiesterase type 5 (PDE5) inhibition, Chlorodenafil serves as a critical chemical probe

in molecular biology for two primary applications:

Structure-Activity Relationship (SAR) Studies: It allows researchers to probe the tolerance of

the PDE5 catalytic domain's "Q-pocket" (glutamine-rich region). Unlike Sildenafil, which

possesses a bulky sulfonyl-methylpiperazine moiety, Chlorodenafil features a 2-chloroacetyl

group. This structural variation alters lipophilicity and steric occupancy, providing data on the

plasticity of the enzyme's active site.

Analytical Reference Standard: Due to its prevalence as an undeclared analogue in "dietary

supplements," Chlorodenafil is essential for developing high-sensitivity LC-MS/MS

detection protocols in forensic and toxicological research.

Chemical Identity & Comparison[1][2][3][4][5][6]
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Feature Sildenafil Chlorodenafil

Core Structure Pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one

R-Group Substitution Sulfonyl-methylpiperazine
2-Chloroacetyl (

)

Molecular Formula

Molecular Weight 474.58 g/mol 388.85 g/mol

Lipophilicity (LogP) ~1.9 (Experimental)
~2.8 (Predicted - Higher

Lipophilicity)

Primary Target PDE5 (Catalytic Site) PDE5 (Catalytic Site)

Mechanism of Action: The NO/cGMP Pathway
Chlorodenafil acts as a competitive inhibitor of PDE5. To understand its utility as a probe, one

must visualize its intervention point in the Nitric Oxide (NO) signaling cascade.

Biological Pathway Diagram
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Figure 1: The NO/cGMP signaling pathway. Chlorodenafil competitively binds to the PDE5

catalytic domain, preventing the hydrolysis of cGMP to 5'-GMP, thereby sustaining downstream

PKG signaling.

Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Solubilize Chlorodenafil (hydrophobic) without precipitation or degradation.

Materials:
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Chlorodenafil powder (>98% purity).

DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

Vortex mixer.

Method:

Calculation: Calculate the mass required for a 10 mM stock solution.

Example: To prepare 1 mL of 10 mM stock (

), weigh 3.89 mg of Chlorodenafil.

Solubilization: Add 1 mL of anhydrous DMSO to the powder.

Critical Step: Vortex vigorously for 30–60 seconds. If particles persist, warm the vial to

37°C for 5 minutes.

Note: Chlorodenafil is significantly less soluble in aqueous buffers than Sildenafil Citrate.

Do not attempt to dissolve directly in PBS or water.

Storage: Aliquot into light-protective amber vials (20–50 µL). Store at -20°C (stable for 3

months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1]

Protocol B: In Vitro PDE5 Inhibition Assay
(Fluorescence Polarization)
Objective: Determine the

of Chlorodenafil relative to Sildenafil.

Reagents:

Recombinant human PDE5A enzyme (active).

FAM-cGMP substrate (Fluorescein-labeled).

IMAP binding reagent (Molecular Devices) or similar nanoparticle beads.
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Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

, 0.05%

, 0.1% BSA.

Workflow Diagram:
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Figure 2: Fluorescence Polarization (FP) assay workflow for determining PDE5 inhibition

potency.

Step-by-Step Procedure:

Dilution Series: Prepare a 10-point serial dilution of Chlorodenafil in Assay Buffer (keeping

DMSO < 1% final). Range: 0.1 nM to 10 µM.

Control: Run a parallel dilution of Sildenafil (Reference Standard).

Enzyme Priming: Add 5 µL of diluted Chlorodenafil to 384-well black microplate wells. Add

10 µL of PDE5 enzyme solution (concentration optimized to hydrolyze ~70% substrate in 60

min). Incubate for 15 mins at Room Temperature (RT).

Reaction Start: Add 5 µL of FAM-cGMP substrate.

Incubation: Incubate for 60 minutes at RT in the dark.

Termination: Add 60 µL of IMAP binding solution. This binds non-hydrolyzed cGMP? No,

IMAP binds the product (GMP) or specific phosphate groups depending on bead chemistry.

Correction for IMAP: IMAP beads bind the phosphate of the product (5'-GMP) or free

phosphate. Ensure the specific kit chemistry is matched. (Standard FP: Product binding

increases polarization).
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Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader.

Analysis: Plot mP vs. log[Inhibitor]. Fit to a 4-parameter logistic (4PL) equation to derive

.

Protocol C: Analytical Validation (LC-MS/MS)
Objective: Confirm probe purity or detect Chlorodenafil in complex matrices.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

MS Transition (MRM):

Precursor Ion:

Quantifier Ion:

(Cleavage of pyrazolopyrimidine core).

Qualifier Ion:

(Loss of chloroacetyl group).

Data Analysis & Interpretation
When comparing Chlorodenafil to Sildenafil, expect the following trends:
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Parameter
Sildenafil
(Reference)

Chlorodenafil
(Probe)

Interpretation

(PDE5) ~3.5 nM ~10–50 nM*

The loss of the

sulfonamide H-bonds

and the steric bulk of

the chloroacetyl group

typically reduces

potency slightly

compared to the

optimized drug.

Selectivity (PDE6) Moderate Variable

Chlorodenafil may

show altered

selectivity for PDE6

(retina) due to the tail

modification.

Solubility (Aq) ~3.5 mg/mL < 0.1 mg/mL

Chlorodenafil is

significantly more

lipophilic; requires

DMSO cosolvent.

*Note: IC50 values are assay-dependent. Always run a side-by-side control.

Troubleshooting & Critical Considerations
Precipitation: If the assay readout is erratic, the compound may have precipitated upon

addition to the aqueous buffer.

Solution: Ensure the intermediate dilution step (DMSO -> Buffer) involves rapid mixing.

Keep final DMSO concentration constant (e.g., 0.5%) across all wells.

Non-Specific Binding: The chloroacetyl group is potentially reactive (alkylating agent).

Validation: Perform a "washout" experiment. If inhibition persists after dialysis of the

enzyme-inhibitor complex, the binding may be irreversible (covalent), distinguishing it from

Sildenafil's reversible binding. This is a unique feature of using halo-acetyl probes.
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Safety: Chlorodenafil is a potent bioactive molecule. Handle with PPE. Treat as a

suspected reproductive toxin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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